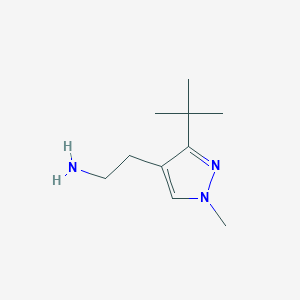
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl group, a methyl group, and an ethanamine side chain, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the Ethanamine Side Chain: The final step involves the nucleophilic substitution reaction where the ethanamine group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反应分析
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns.
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)ethan-1-amine: Similar structure with a different position of the substituent on the pyrazole ring.
Uniqueness
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets.
生物活性
2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Antiproliferative Effects
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed a ten-fold increase in potency compared to standard drugs such as Combretastatin-A4 across multiple human cancer cell lines . This suggests that this compound may also possess similar or enhanced antiproliferative properties.
The biological activity of pyrazole derivatives often involves the inhibition of tubulin polymerization, which is crucial for cell division. The orientation of substituents on the pyrazole ring can influence binding affinity and selectivity towards tubulin . Additionally, some studies have indicated that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Research Findings
| Study | Findings |
|---|---|
| Antiproliferative Activity | Demonstrated significant activity against human cancer cell lines, with potential mechanisms involving tubulin inhibition. |
| Apoptosis Induction | Induced apoptosis in cancer cells via caspase activation and modulation of apoptotic proteins. |
| Selectivity | Exhibited selective toxicity towards cancer cells compared to normal cells, highlighting therapeutic potential. |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a pyrazole derivative similar to this compound on breast cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM, with IC50 values significantly lower than those observed for common chemotherapeutics .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that they activate mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, confirming their role as pro-apoptotic agents .
属性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC 名称 |
2-(3-tert-butyl-1-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-8(5-6-11)7-13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI 键 |
QGZLEVWSSYRUMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C=C1CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















